molecular formula C17H16ClF3N2O2 B2925075 1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]urea CAS No. 2034467-28-0

1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]urea

Cat. No.: B2925075
CAS No.: 2034467-28-0
M. Wt: 372.77
InChI Key: SPBMXCXVAOOWJY-UHFFFAOYSA-N
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Description

1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorophenyl group, a hydroxypropyl group, and a trifluoromethylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Preparation of 3-(3-Chlorophenyl)-3-hydroxypropylamine: This intermediate can be synthesized by the reaction of 3-chlorobenzaldehyde with nitromethane to form 3-(3-chlorophenyl)-2-nitropropene, followed by reduction to obtain 3-(3-chlorophenyl)-3-hydroxypropylamine.

    Formation of this compound: The final compound is obtained by reacting 3-(3-chlorophenyl)-3-hydroxypropylamine with 4-(trifluoromethyl)phenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-phenylurea: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.

    1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-[4-methylphenyl]urea:

Uniqueness

1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]urea is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N2O2/c18-13-3-1-2-11(10-13)15(24)8-9-22-16(25)23-14-6-4-12(5-7-14)17(19,20)21/h1-7,10,15,24H,8-9H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBMXCXVAOOWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCNC(=O)NC2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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